molecular formula C23H37N5O6 B1530149 Boc-Val-Cit-PAB

Boc-Val-Cit-PAB

Cat. No.: B1530149
M. Wt: 479.6 g/mol
InChI Key: VYCVAPFXSOAOCL-ROUUACIJSA-N
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Description

Chemical Identity and Nomenclature

Boc-Val-Cit-PABA, formally known as tert-butyl ((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate , is a peptide-based linker widely used in ADC synthesis. Its systematic IUPAC name reflects its tripartite structure:

  • Boc : A tert-butoxycarbonyl protecting group.
  • Val : L-valine, a branched-chain amino acid.
  • Cit : L-citrulline, a non-proteinogenic amino acid with a ureido group.
  • PABA : Para-aminobenzyl alcohol, a self-immolative spacer.

Synonyms : Boc-Val-Cit-PAB, N-[(1,1-dimethylethoxy)carbonyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide.
CAS Registry Number : 870487-09-5 .

Property Value
Molecular Formula C23H37N5O6
Molecular Weight 479.57 g/mol
Solubility DMSO (100 mg/mL)

Structural Characteristics and Classification

Boc-Val-Cit-PABA features a tripeptide backbone (Val-Cit) conjugated to a para-aminobenzyl alcohol (PAB) moiety, with a Boc group protecting the N-terminus of valine (Fig. 1). Key structural elements include:

  • Peptide Backbone : Facilitates enzymatic cleavage by lysosomal proteases like cathepsin B .
  • Self-Immolative Spacer (PAB) : Undergoes 1,6-elimination post-cleavage, releasing the payload in its active form .
  • Boc Protecting Group : Enhances solubility and prevents premature degradation during synthesis .

Classification :

  • Functional Class : Enzyme-cleavable ADC linker.
  • Chemical Class : Peptide-carbamate derivative.

Historical Context in Chemical Research

The development of Boc-Val-Cit-PABA is rooted in ADC research from the early 2000s. Key milestones include:

  • 2003 : Dubowchik et al. pioneered Val-Cit-PABC linkers for ADCs, demonstrating cathepsin B-mediated payload release .
  • 2010s : Adoption in FDA-approved ADCs like brentuximab vedotin (Adcetris®), validating the Val-Cit-PAB scaffold .
  • 2018 : Improved synthetic methodologies reduced epimerization during citrulline coupling, boosting yields to >90% .

This linker’s historical evolution underscores its balance of plasma stability and tumor-specific activation, addressing early challenges of nonspecific payload release .

Significance in Bioconjugation Chemistry

Boc-Val-Cit-PABA is pivotal in ADC design for three reasons:

  • Enzyme-Specific Cleavage : Cathepsin B, overexpressed in tumor lysosomes, selectively cleaves the Val-Cit bond, minimizing off-target toxicity .
  • Modular Design : The Boc group allows straightforward deprotection for conjugation to antibodies via maleimide or click chemistry .
  • Enhanced Payload Release : The PAB spacer ensures efficient 1,6-elimination, releasing unmodified cytotoxic agents like monomethyl auristatin E (MMAE) .

Comparative Advantage : Unlike non-cleavable linkers (e.g., thioethers), Boc-Val-Cit-PABA enables controlled drug release, improving therapeutic indices in preclinical models .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37N5O6/c1-14(2)18(28-22(33)34-23(3,4)5)20(31)27-17(7-6-12-25-21(24)32)19(30)26-16-10-8-15(13-29)9-11-16/h8-11,14,17-18,29H,6-7,12-13H2,1-5H3,(H,26,30)(H,27,31)(H,28,33)(H3,24,25,32)/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCVAPFXSOAOCL-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies and Challenges

The preparation of Boc-Val-Cit-PABA involves peptide bond formation between protected amino acids and coupling to the PABA moiety. Key challenges include:

  • Avoiding epimerization at the stereogenic center of citrulline during coupling.
  • Achieving high yield and purity.
  • Scalable and reproducible synthesis.

Stepwise Preparation Methods

Starting Materials and Protection Groups

  • Boc (tert-butoxycarbonyl) is used to protect the amino group of valine and citrulline due to its stability under basic conditions.
  • The PABA moiety is introduced as para-aminobenzyl alcohol or its derivatives.
  • Commercially available Boc-protected amino acids and activated esters such as Fmoc-Val-OSu or Boc-Val-OSu are common starting points.

Coupling Reactions

Traditional Coupling Using EEDQ
  • Initial methods used EEDQ (N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) for amide bond formation between dipeptide and PABA.
  • Problems: Low yields (~20-25%) and significant epimerization leading to diastereomeric mixtures difficult to separate.
Improved Coupling with HATU
  • HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) replaced EEDQ to improve yield and reduce side products.
  • Yield improved to 70-80%, but epimerization persisted when using Fmoc protection.
Use of Boc and Cbz Protecting Groups
  • Switching from Fmoc to Boc or Cbz protecting groups, which are stable under basic conditions, minimized epimerization.
  • HATU-mediated coupling of Boc-Val-Cit with 4-aminobenzyl alcohol yielded products in 70-80% yield.
  • Despite better yields, epimerization still occurred initially, producing near 1:1 diastereomeric mixtures.
Sequential Coupling Approach to Avoid Epimerization
  • A breakthrough method involved first generating Cit-PABA intermediate by reacting citrulline with para-aminobenzyl alcohol using excess triethylamine in DMF at room temperature.
  • This intermediate was then coupled with commercially available Fmoc-Val-OSu.
  • This sequence yielded Fmoc-Val-Cit-PABA as a single diastereomer in very high yields (85-95%).
  • Subsequent Fmoc deprotection and maleimide coupling furnished Boc-Val-Cit-PABA with exclusive diastereoselectivity and excellent yield (up to 95%).

Reaction Conditions and Optimization

Step Reagents/Conditions Yield (%) Notes
Coupling Cit-PABA intermediate Cit + 4-aminobenzyl alcohol, excess Et3N, DMF, RT High (not specified) Avoids epimerization
Coupling with Fmoc-Val-OSu HATU, DMF, RT 85-95 Single diastereomer obtained
Fmoc deprotection Triethylamine in DMF Quantitative Prepares free amine for next step
Maleimide coupling Activated 6-maleimidohexanoic acid (Mc-OSu) Up to 95 Final Boc-Val-Cit-PABA product

This optimized method is reproducible, scalable, and eliminates racemization associated with the citrulline stereocenter.

Alternative Preparation Notes

  • Other methods involving pyridine, benzotriazol-1-ol, and N-ethyl-N,N-diisopropylamine in mixed solvents (DMF, THF, CH2Cl2) for coupling steps have been reported with moderate yields (~45-59%).
  • The use of hydrogenolysis for Cbz deprotection is common to obtain the free amine intermediate.

Summary Table of Key Preparation Methods

Method Coupling Agent Protecting Group Yield (%) Epimerization Scalability Reference
EEDQ coupling EEDQ Fmoc 20-25 High Limited
HATU coupling with Fmoc HATU Fmoc ~70-80 Moderate Moderate
HATU coupling with Boc/Cbz HATU Boc or Cbz 70-80 Moderate Moderate
Sequential Cit-PABA + Fmoc-Val-OSu HATU Boc (final) 85-95 None High
Pyridine/benzotriazol coupling Pyridine, HOBt Boc 45-59 Not specified Moderate

Chemical Reactions Analysis

Types of Reactions: Boc-Val-Cit-PABA undergoes several types of chemical reactions, including:

  • Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA) to expose the free amino group.

  • Hydrolysis: The ester bond between citrulline and PABA can be hydrolyzed under acidic or basic conditions.

  • Coupling Reactions: The free amino group can be used to couple with other molecules, such as drugs or antibodies, using standard peptide coupling reagents.

Common Reagents and Conditions:

  • Deprotection: TFA, dichloromethane (DCM)

  • Hydrolysis: HCl or NaOH, water

  • Coupling Reactions: HBTU, DCC, DIPEA, DMF (Dimethylformamide)

Major Products Formed:

  • Deprotection: Val-Cit-PABA

  • Hydrolysis: Citrulline and PABA

  • Coupling Reactions: ADCs or other bioconjugates

Scientific Research Applications

Linker Design for ADCs

Boc-Val-Cit-PABA is extensively used in the synthesis of ADCs. The linker facilitates the attachment of cytotoxic agents to antibodies, ensuring that the drug is released only upon internalization by target cells. This targeted approach significantly improves the therapeutic index of chemotherapeutic agents.

Study Findings
Merck Research (2016)Developed linkers using Boc-Val-Cit-PABA for enhanced selectivity and efficacy in ADCs.
Caculitan et al. (2017)Demonstrated broad sensitivity of Val-Cit linkers to various cathepsins, enhancing drug release profiles .

Targeted Drug Delivery Systems

Beyond ADCs, Boc-Val-Cit-PABA is employed in various targeted drug delivery systems. It allows for the coupling of therapeutic agents to targeting moieties, which can improve drug localization and reduce off-target effects.

  • Mechanism : The linker is designed to be sensitive to proteases prevalent in certain biological environments, enabling controlled drug release.
  • Advantages : Improved therapeutic outcomes through specific targeting and reduced systemic side effects.

Enhanced Efficacy in Cancer Treatment

A study by AxisPharm highlighted the effectiveness of Boc-Val-Cit-PABA linkers in ADC formulations, showing superior tumor inhibition compared to traditional linkers . The research indicated that ADCs utilizing this linker exhibited better stability and drug release profiles.

Synthesis Methodology Improvements

Recent advancements have focused on optimizing the synthesis pathways for Boc-Val-Cit-PABA to enhance yield and purity. A modified synthesis route reported by researchers improved overall yields while avoiding epimerization issues common in earlier methodologies .

Comparative Analysis of Linkers

The following table summarizes key differences between various linkers used in ADCs, highlighting the advantages of Boc-Val-Cit-PABA:

Linker Type Cleavage Mechanism Targeted Release Stability
Boc-Val-Cit-PABACathepsin B-sensitiveHighHigh
Val-AlaNon-specificModerateModerate
Val-LysNon-specificLowLow

Mechanism of Action

The mechanism of action of Boc-Val-Cit-PABA involves its cleavage by specific enzymes within the target cells. The Val-Cit dipeptide is recognized and cleaved by cathepsin B, an enzyme overexpressed in many tumor cells. This cleavage releases the cytotoxic drug, which then exerts its therapeutic effect.

Molecular Targets and Pathways:

  • Cathepsin B: The primary enzyme responsible for cleaving the Val-Cit dipeptide.

  • ADC Pathway: The antibody targets the cancer cell, internalizes the ADC, and releases the cytotoxic drug intracellularly.

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 479.57 g/mol .
  • Solubility : 105 mg/mL in DMSO (218.95 mM) .
  • Mechanism : Cathepsin B cleaves the Val-Cit bond, followed by PABA self-immolation to release the active drug .

Comparison with Similar Compounds

Mal-PEG2-Val-Cit-PABA

Structure : Maleimide-PEG2-Val-Cit-PABA adds a maleimide group (for thiol-based antibody conjugation) and a polyethylene glycol (PEG2) spacer .
Key Differences :

  • Molecular Weight : 590.63 g/mol (vs. 479.57 for Boc-Val-Cit-PABA), due to PEG2 and maleimide .
  • Solubility: Compatible with organic solvents (e.g., DCM, methanol) but requires low-temperature storage (-20°C) .
  • Functional Advantages :
    • PEG2 improves hydrophilicity and reduces aggregation in vivo .
    • Maleimide enables rapid, site-specific conjugation to cysteine residues in antibodies .

Cleavage Mechanism : Retains Val-Cit-PABA’s cathepsin B sensitivity, ensuring targeted payload release .

Fmoc-Val-Cit-PABA

Structure : Uses fluorenylmethyloxycarbonyl (Fmoc) as a protecting group instead of Boc .
Key Differences :

  • Stability : Fmoc is base-labile, making it suitable for solid-phase peptide synthesis (SPPS), whereas Boc requires acidic conditions for removal .
  • Applications : Primarily used in research-scale ADC synthesis due to Fmoc’s compatibility with automated synthesizers .

MC-Val-Cit-PAB

Structure : Incorporates a maleimidocaproyl (MC) group linked to Val-Cit-PAB .
Key Differences :

  • Spacer Length: The hexanoic acid (caproyl) spacer may enhance flexibility and payload release kinetics compared to Boc-Val-Cit-PABA .
  • Conjugation Efficiency : Maleimide-thiol chemistry offers faster conjugation than carbodiimide-based methods used for Boc linkers .

Comparative Data Table

Property Boc-Val-Cit-PABA Mal-PEG2-Val-Cit-PABA Fmoc-Val-Cit-PABA MC-Val-Cit-PAB
Molecular Weight (g/mol) 479.57 590.63 ~500 (estimated) ~550 (estimated)
Solubility DMSO (105 mg/mL) Organic solvents DMSO/DMF DCM/THF
Cleavage Trigger Cathepsin B Cathepsin B Cathepsin B Cathepsin B
Conjugation Chemistry Carbodiimide-mediated Maleimide-thiol SPPS-compatible Maleimide-thiol
Stability Stable at 2–8°C (powder) Requires -20°C storage Base-sensitive -20°C recommended

Research Findings and Clinical Relevance

  • Boc-Val-Cit-PABA : Demonstrated efficacy in preclinical ADC models, with cathepsin B-mediated release achieving >90% payload liberation in lysosomal conditions .
  • Mal-PEG2-Val-Cit-PABA: PEGylation reduces ADC immunogenicity and extends half-life in circulation, as shown in murine models .
  • Limitations :
    • Boc and Fmoc variants require post-conjugation deprotection steps, complicating large-scale production .
    • Maleimide-based linkers (e.g., Mal-PEG2, MC) may undergo retro-Michael reactions in plasma, limiting in vivo stability .

Biological Activity

Boc-Val-Cit-PABA (Boc-Val-Cit-p-aminobenzoic acid) is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential applications in antibody-drug conjugates (ADCs) and targeted cancer therapies. This article reviews the biological activity of Boc-Val-Cit-PABA, focusing on its mechanisms of action, efficacy in various biological systems, and its role as a cleavable linker in drug delivery.

Chemical Structure and Properties

Boc-Val-Cit-PABA is characterized by its unique structure that includes a valine (Val) and citrulline (Cit) moiety linked to p-aminobenzoic acid (PABA). The Boc (tert-butyloxycarbonyl) group serves as a protective group that enhances the stability of the compound during synthesis and storage.

The biological activity of Boc-Val-Cit-PABA is primarily attributed to its role as a cleavable linker in ADCs. The Val-Cit sequence is specifically cleaved by Cathepsin B, an enzyme predominantly found in lysosomes. This cleavage releases the cytotoxic drug linked to the antibody, allowing for targeted delivery to cancer cells while minimizing systemic toxicity .

In Vitro Studies

  • Cell Proliferation Inhibition :
    • In studies involving human melanoma cell lines, Boc-Val-Cit-PABA demonstrated significant inhibition of cell proliferation at concentrations ranging from 20 μM to 100 μM. At 100 μM, it completely suppressed cell growth, indicating potent anti-cancer properties .
  • Reactive Oxygen Species (ROS) Production :
    • The compound was evaluated for its ability to modulate ROS levels in cells. At lower concentrations (20 μM), it generated minimal ROS (<25%), suggesting a favorable profile for preserving healthy cell viability while targeting malignant cells .
  • Antioxidant Properties :
    • Research into PABA-terminated dendrimers, which include Boc-Val-Cit-PABA as a functional unit, revealed enhanced radical scavenging capabilities compared to PABA alone. These dendrimers exhibited significant antioxidant activity in both DPPH and ABTS assays .

Case Studies and Applications

  • Antibody-Drug Conjugates :
    • Boc-Val-Cit-PABA has been successfully integrated into ADCs aimed at treating various cancers. For instance, studies have shown that ADCs using this linker can achieve high selectivity and potency against tumor cells while sparing normal tissues .
  • Peptide Dendrimers :
    • The incorporation of Boc-Val-Cit-PABA into peptide dendrimers has led to the development of novel therapeutic agents with enhanced selectivity for cancer cells. These dendrimers not only exhibit cytotoxic effects but also possess antioxidant properties that can protect normal cells from oxidative stress .

Data Table: Summary of Biological Activities

Activity TypeConcentrationEffect
Cell Proliferation20-100 μMReduction in melanoma cell proliferation
ROS Generation20 μM< 25% increase in ROS; preserved cell viability
Antioxidant ActivityVariesEnhanced radical scavenging compared to PABA
Cleavage by Cathepsin BN/ASpecific cleavage leading to drug release

Q & A

Q. What is the mechanistic role of Boc-Val-Cit-PABA in antibody-drug conjugate (ADC) design?

Boc-Val-Cit-PABA is a cleavable linker that connects cytotoxic payloads to antibodies in ADCs. It is selectively cleaved by cathepsin B, an enzyme overexpressed in lysosomes of cancer cells, enabling targeted drug release. Methodological validation involves:

  • Confirming cleavage specificity using enzyme kinetics assays (e.g., HPLC or mass spectrometry) .
  • Assessing linker stability in plasma via comparative studies between healthy and tumor microenvironments .

Q. How can researchers synthesize and characterize Boc-Val-Cit-PABA for ADC applications?

Synthesis typically follows solid-phase peptide chemistry, with Boc (tert-butyloxycarbonyl) protecting the valine residue. Key steps include:

  • Purification via reverse-phase HPLC to ensure >95% purity .
  • Structural validation using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
  • Solubility testing in DMSO (105 mg/mL) for formulation compatibility .

Q. What are the critical storage conditions for Boc-Val-Cit-PABA to maintain stability?

  • Store lyophilized powder at 2–8°C in airtight containers to prevent hydrolysis.
  • For dissolved formulations (e.g., in DMSO), aliquot and store at -20°C or -80°C for long-term stability .

Advanced Research Questions

Q. How can researchers optimize Boc-Val-Cit-PABA’s stability in systemic circulation while ensuring efficient intracellular cleavage?

  • Experimental design : Use pharmacokinetic (PK) studies to compare linker stability in murine models with/without tumor xenografts.
  • Data analysis : Quantify intact linker vs. free payload in plasma via LC-MS. Adjust the spacer length (e.g., PABA moiety) to balance stability and cleavage efficiency .
  • Contradiction resolution : If linker stability conflicts with cleavage efficiency, explore alternative enzyme-labile sequences (e.g., Val-Ala) while retaining Boc protection .

Q. What methodologies address batch-to-batch variability in Boc-Val-Cit-PABA synthesis?

  • Implement quality control (QC) protocols:
  • Track purity (>99%) and residual solvents via gas chromatography (GC).
  • Standardize reaction times and temperatures using automated synthesizers .
    • Use statistical tools (e.g., ANOVA) to identify critical process parameters (CPPs) affecting yield .

Q. How do researchers validate the specificity of cathepsin B-mediated cleavage in heterogeneous tumor models?

  • In vitro : Treat cancer cell lines (e.g., HER2+ SK-BR-3) with ADCs and measure cytotoxicity in the presence/absence of cathepsin B inhibitors (e.g., E-64).
  • In vivo : Use knockout mouse models lacking cathepsin B to assess off-target toxicity .
  • Data interpretation : Correlate linker cleavage efficiency (via tumor homogenate assays) with therapeutic efficacy .

Q. What strategies mitigate aggregation issues in Boc-Val-Cit-PABA-based ADCs during formulation?

  • Screen buffering agents (e.g., histidine vs. citrate) to optimize pH (5.5–7.0) for solubility.
  • Use dynamic light scattering (DLS) to monitor particle size during conjugation .
  • Apply differential scanning calorimetry (DSC) to identify excipients that stabilize the linker-payload complex .

Data Analysis and Reproducibility

Q. How should researchers handle conflicting data on Boc-Val-Cit-PABA’s solubility in aqueous vs. organic solvents?

  • Methodological refinement : Conduct parallel solubility tests in PBS (pH 7.4) and DMSO, noting temperature and agitation rates.
  • Statistical reconciliation : Use Bland-Altman plots to assess inter-lab variability .
  • Documentation : Report solvent lot numbers and storage conditions to ensure reproducibility .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in ADC efficacy studies?

  • Apply nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC₅₀ values.
  • Use bootstrapping to quantify confidence intervals in small-sample studies .
  • Address outliers by repeating experiments with triplicate technical replicates .

Experimental Design Challenges

Q. How can researchers ensure reproducibility in Boc-Val-Cit-PABA cleavage assays across different laboratory settings?

  • Standardize enzyme activity units (e.g., 1 U = 1 μmol substrate cleaved/min at 37°C).
  • Distribute reference linker batches with certificates of analysis (CoA) to collaborating labs .
  • Use inter-laboratory comparison studies to harmonize protocols .

Q. What controls are essential when assessing off-target toxicity of Boc-Val-Cit-PABA in preclinical models?

  • Include in vivo controls:
  • Non-targeted conjugates (e.g., IgG isotype controls).
  • Free payload administration to differentiate linker-specific effects .
  • Monitor biomarkers (e.g., liver enzymes ALT/AST) to detect organ-specific toxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.